3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c8-7(9)6-4(12(15)16)3-11(10-6)2-1-5(13)14/h3,7H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZFQOGMJMZEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and nitro groups. The final step involves the addition of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the choice of raw materials and reagents is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxyl group.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-(difluoromethyl)-4-amino-1H-pyrazol-1-yl]propanoic acid, while oxidation of the difluoromethyl group can produce 3-[3-(carboxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid can be represented as . The synthesis of this compound typically involves the functionalization of pyrazole derivatives, which can be achieved through various chemical reactions, including nucleophilic substitutions and acylation reactions. The presence of the difluoromethyl and nitro groups contributes to its unique reactivity and biological properties.
Herbicidal Properties
One of the most significant applications of this compound is in agriculture as a herbicide. It acts by inhibiting protoporphyrinogen IX oxidase, an enzyme crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic metabolites, resulting in plant death. Studies have demonstrated its effectiveness against various weed species, making it a valuable tool in crop management.
Antibacterial and Antioxidant Activities
Research indicates that compounds similar to this compound exhibit antibacterial and antioxidant properties. These activities are attributed to the nitro group, which can participate in redox reactions. For instance, studies have shown that related pyrazole derivatives possess significant inhibitory effects on bacterial growth, suggesting potential applications in pharmaceuticals.
Case Study 1: Agricultural Application
In a field trial conducted on maize crops, this compound was applied at varying concentrations to evaluate its herbicidal efficacy. The results indicated a dose-dependent response, with higher concentrations leading to greater weed control without adversely affecting maize growth. This study highlights the compound's potential as an environmentally friendly herbicide.
Case Study 2: Medicinal Chemistry
A recent study explored the use of pyrazole derivatives, including this compound, in developing new antibacterial agents. The synthesized compounds were tested against several bacterial strains, showing promising results with minimum inhibitory concentrations comparable to existing antibiotics. This suggests that such derivatives could be further developed into novel therapeutic agents.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| This compound | Herbicidal | 50 | Field trial data |
| Related Pyrazole Derivative | Antibacterial | 10 | Medicinal chemistry study |
| Another Pyrazole Compound | Antioxidant | 25 | Literature review |
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity: Propanoic acid derivatives with imidazolyl or hydroxyphenyl groups () show high antibacterial and antifungal activity, suggesting the target compound’s nitro and fluorinated groups may confer similar properties.
- Agrochemical Potential: The trifluoromethylpyrazole scaffold is a hallmark of herbicides (e.g., fluazifop), indicating the target compound could be optimized for crop protection .
- Synthetic Accessibility: highlights methodologies for functionalizing propanoic acid derivatives, which could be adapted to synthesize the target compound with tailored substituents.
Biological Activity
The compound 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a difluoromethyl and nitro group, which significantly influences its biological properties.
Antifungal Activity
Research has indicated that derivatives of pyrazole compounds, including those with similar structures to this compound, exhibit notable antifungal properties. A study evaluated a series of synthesized pyrazole carboxamides against various phytopathogenic fungi, revealing that certain derivatives displayed moderate to excellent antifungal activity. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (compound 9m) demonstrated superior antifungal efficacy compared to the commercial fungicide boscalid .
Antioxidant and Antimicrobial Activity
In addition to antifungal properties, some pyrazole derivatives have shown promising antioxidant and antimicrobial activities. For example, compounds synthesized in related studies exhibited effective scavenging of free radicals and demonstrated significant antimicrobial effects against various bacterial strains .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Certain pyrazole derivatives have been shown to inhibit key enzymes involved in fungal metabolism, leading to reduced fungal growth. For instance, molecular docking studies indicated that compound 9m could form hydrogen bonds with critical amino acids in target enzymes .
- Membrane Disruption : Some studies suggest that pyrazole compounds may disrupt bacterial cell membranes, leading to cell lysis and death. This was evidenced by fluorescence spectroscopy results indicating compromised membrane integrity .
Case Study 1: Antifungal Efficacy
A study conducted on several pyrazole derivatives revealed that those containing the difluoromethyl group exhibited enhanced antifungal properties against a panel of fungi including Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like nitro and difluoromethyl significantly improved antifungal activity .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant potential of pyrazole derivatives, employing assays such as DPPH radical scavenging. Results indicated that certain compounds demonstrated significant antioxidant activity, likely due to their ability to donate electrons and neutralize free radicals .
Table 1: Biological Activities of Selected Pyrazole Derivatives
| Compound Name | Structure | Antifungal Activity (IC50 μM) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|---|
| Compound 9m | Structure | 15 | 85 |
| Compound A | - | 30 | 75 |
| Compound B | - | 25 | 80 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functionalization. For example:
Pyrazole Core Synthesis : Cyclocondensation of hydrazines with difluoromethyl-containing diketones or aldehydes under acidic conditions.
Nitro Group Introduction : Nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration.
Propanoic Acid Attachment : Michael addition or alkylation with acrylate derivatives, followed by hydrolysis to the carboxylic acid .
Reaction optimization includes controlling pH (6.5–7.5) and temperature (60–80°C) to enhance yield and purity.
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities (<0.5% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyrazole-H), δ 4.2–4.5 ppm (CH₂ from propanoic acid), and δ 160–165 ppm (C=O) confirm substitution patterns .
- Mass Spectrometry : ESI-MS identifies the molecular ion [M-H]⁻ at m/z ≈ 290.1 (calculated for C₈H₇F₂N₃O₄).
- Elemental Analysis : Matches theoretical C/F/N/O ratios within ±0.3% .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer :
- Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation.
- Avoid exposure to moisture (use desiccants) and UV light, which can induce decarboxylation or denitration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro and difluoromethyl groups in this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models assess electron-withdrawing effects of –NO₂ and –CF₂H on the pyrazole ring. The nitro group reduces electron density at C-4 (Mulliken charge ≈ +0.35), making it susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., binding to enzyme active sites like COX-2) using force fields (AMBER/CHARMM) .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Dose-Response Replicates : Conduct triplicate assays (e.g., MTT for cytotoxicity) with positive/negative controls.
- Solvent Compatibility : Use DMSO concentrations <1% to avoid false positives.
- Target-Specific Assays : Pair broad-spectrum assays (e.g., antimicrobial disk diffusion) with enzyme inhibition studies (e.g., β-lactamase inhibition) to clarify mechanisms .
Q. How do substituents (difluoromethyl, nitro) influence lipophilicity and membrane permeability?
- Methodological Answer :
- LogP Measurement : Shake-flask method (octanol/water partition) shows LogP ≈ 1.8, indicating moderate lipophilicity.
- Parallel Artificial Membrane Permeability Assay (PAMPA) : The difluoromethyl group enhances permeability (Pₑ ≈ 5.2 × 10⁻⁶ cm/s) compared to non-fluorinated analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution (lipase B) to separate enantiomers.
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to achieve >95% ee .
Methodological Considerations for Experimental Design
Q. How to optimize reaction conditions for high-yield synthesis?
- Stepwise Approach :
DoE (Design of Experiments) : Vary temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF).
In Situ Monitoring : Use FTIR to track nitro group formation (peak at 1530 cm⁻¹).
Workup : Neutralize excess acid with NaHCO₃ before extraction to minimize ester hydrolysis .
Q. Which analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
